molecular formula C13H12N2O B14612991 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol CAS No. 159793-74-5

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol

Cat. No.: B14612991
CAS No.: 159793-74-5
M. Wt: 212.25 g/mol
InChI Key: PRFAPZNNQURZKR-OQLLNIDSSA-N
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Description

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is a Schiff base compound, known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 3-methyl-2-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is largely dependent on its ability to form complexes with metal ions. These metal complexes can exhibit various catalytic activities, including oxidation and reduction reactions. The compound’s biological activities are thought to be related to its ability to interact with cellular components and disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for forming metal complexes with specific properties and for applications in various fields of research and industry.

Properties

CAS No.

159793-74-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C13H12N2O/c1-10-5-4-8-14-13(10)15-9-11-6-2-3-7-12(11)16/h2-9,16H,1H3/b15-9+

InChI Key

PRFAPZNNQURZKR-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=C(N=CC=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

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